5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes an aminomethyl group and a propan-2-yl group attached to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst, followed by the introduction of the aminomethyl and propan-2-yl groups through subsequent reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The aminomethyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme interactions, protein binding, and cellular processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisobutyric acid: This compound shares the aminomethyl group but has a different core structure.
2-(Aminomethyl)propionic acid: Similar in having an aminomethyl group, but differs in the rest of the molecule.
DL-Beta-aminoisobutyric acid: Another compound with an aminomethyl group, used in different contexts.
Uniqueness
What sets 5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique tetrahydropyrimidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(aminomethyl)-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(3-9)7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) |
InChI Key |
IISNKJLQUOTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)NC1=O)CN |
Origin of Product |
United States |
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